

# CCT128930: A Potent Inducer of the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | CCT128930 |           |  |  |  |
| Cat. No.:            | B1683974  | Get Quote |  |  |  |

An In-depth Technical Guide on the Role of CCT128930 in DNA Damage Signaling

### **Executive Summary**

**CCT128930** is a small molecule inhibitor initially identified as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt (specifically Akt2).[1][2] While its role in abrogating the pro-survival PI3K/Akt/mTOR signaling pathway is well-documented, compelling evidence has emerged demonstrating that **CCT128930** also potently induces a DNA damage response (DDR), leading to cell cycle arrest, autophagy, and apoptosis.[1][3] Notably, these effects on DNA damage signaling appear to be independent of its Akt inhibitory function, suggesting a distinct and important mechanism of action relevant to its anti-cancer properties. [1][3] This technical guide provides a comprehensive overview of the role of **CCT128930** in the DNA damage response, detailing its effects on key signaling pathways, summarizing quantitative data, and providing detailed experimental protocols for researchers in oncology and drug development.

### **Mechanism of Action in the DNA Damage Response**

While **CCT128930** is a well-characterized Akt inhibitor, its ability to induce DNA damage appears to be a separate, off-target effect. The precise molecular mechanism by which **CCT128930** directly causes DNA lesions has not yet been fully elucidated in publicly available literature. However, the cellular response to this damage is well-documented. Treatment of cancer cells with **CCT128930** leads to the activation of the canonical DNA damage response



pathway.[3][4] This is characterized by the phosphorylation and activation of key sensor and transducer kinases.

Upon induction of DNA damage by **CCT128930**, the cell activates a signaling cascade to arrest the cell cycle and initiate DNA repair or, if the damage is too severe, apoptosis.[3] This response involves the phosphorylation of the histone variant H2AX to form yH2AX, a sensitive marker of DNA double-strand breaks.[3] Furthermore, the upstream kinases Ataxia-Telangiectasia Mutated (ATM) and the checkpoint kinases Chk1 and Chk2 are also phosphorylated, indicating the activation of the DDR signaling network.[3]

The downstream consequences of this DDR activation include a potent G1 phase cell cycle arrest.[3][5] This arrest is mediated by the downregulation of key cell cycle progression proteins such as Cyclin D1 and Cdc25A, and the upregulation of cell cycle inhibitors like p21, p27, and the tumor suppressor p53.[3] At higher concentrations, **CCT128930** can push cells beyond cell cycle arrest and into apoptosis, as evidenced by the activation of caspase-3, caspase-9, and the cleavage of PARP.[3]

Interestingly, **CCT128930** has also been identified as a potent antagonist of the TRPM7 channel.[2][6] The inhibition of TRPM7, a channel involved in magnesium homeostasis and various signaling pathways, presents another potential, though currently unproven, avenue through which **CCT128930** might indirectly influence genomic stability and the DNA damage response.

### **Quantitative Data**

The following tables summarize the key quantitative data reported for **CCT128930** in various in vitro and in vivo studies.

### **Table 1: In Vitro Inhibitory and Anti-proliferative Activity**



| Target/Cell<br>Line        | Assay Type                | Parameter | Value          | Reference |
|----------------------------|---------------------------|-----------|----------------|-----------|
| Akt2                       | Cell-free kinase<br>assay | IC50      | 6 nM           | [1]       |
| PKA                        | Cell-free kinase<br>assay | IC50      | 168 nM         | [2]       |
| p70S6K                     | Cell-free kinase<br>assay | IC50      | 120 nM         | [2]       |
| U87MG<br>(Glioblastoma)    | SRB proliferation assay   | GI50      | 6.3 μΜ         | [1]       |
| LNCaP (Prostate<br>Cancer) | SRB proliferation assay   | GI50      | 0.35 μΜ        | [1]       |
| PC3 (Prostate<br>Cancer)   | SRB proliferation assay   | GI50      | 1.9 μΜ         | [1]       |
| TRPM7                      | Ca2+ influx<br>assay      | IC50      | 1.42 ± 0.01 μM | [6]       |

**Table 2: In Vivo Anti-tumor Efficacy** 

| Xenograft<br>Model       | Treatment     | T/C Ratio (%) | Day of<br>Measurement | Reference |
|--------------------------|---------------|---------------|-----------------------|-----------|
| U87MG<br>(Glioblastoma)  | 25 mg/kg i.p. | 48            | 12                    | [1]       |
| BT474 (Breast<br>Cancer) | 40 mg/kg      | 29            | 22                    | [1]       |

**Table 3: Pharmacokinetic Properties** 

| Administration<br>Route | Peak Plasma<br>Concentration<br>(Cmax) | Area Under the<br>Curve (AUC0-∞) | Reference |
|-------------------------|----------------------------------------|----------------------------------|-----------|
| Intravenous (i.v.)      | 6.4 μΜ                                 | 4.6 μM·h                         | [1]       |



# Signaling Pathways and Experimental Workflows CCT128930-Induced DNA Damage Response Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. CCT128930 is a novel and potent antagonist of TRPM7 channel PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCT128930 induces cell cycle arrest, DNA damage, and autophagy independent of Akt inhibition PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of selective TRPM7 inhibition by the anticancer agent CCT128930 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT128930: A Potent Inducer of the DNA Damage Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683974#cct128930-role-in-dna-damage-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com